4-Azido-2-chloropyridine-3-carbaldehyde
Description
4-Azido-2-chloropyridine-3-carbaldehyde (CAS: 1337881-90-9) is a heterocyclic compound with the molecular formula C₆H₃ClN₄O and a molar mass of 182.567 g/mol . Structurally, it features a pyridine core substituted with an azido (-N₃) group at position 4, a chloro (-Cl) group at position 2, and an aldehyde (-CHO) group at position 3 (Figure 1). This unique combination of functional groups confers reactivity suitable for applications in organic synthesis, particularly in click chemistry (via the azido group) and nucleophilic addition reactions (via the aldehyde group).
Properties
IUPAC Name |
4-azido-2-chloropyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O/c7-6-4(3-12)5(10-11-8)1-2-9-6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKPIZBLWVSHMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N=[N+]=[N-])C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
Key Properties :
Comparison with 4-Azido-2-chloropyridine-3-carbaldehyde :
The pyrimidine derivative lacks the azido group but includes a carboxylic acid, enabling divergent reactivity (e.g., peptide coupling). In contrast, the aldehyde and azido groups in this compound make it more versatile for conjugation and cycloaddition reactions.
Azidothymidine (AZT)
Key Properties :
Comparison with this compound :
While both compounds contain azido groups, their structural frameworks and applications differ significantly. AZT’s azido group is critical for antiviral activity, whereas this compound’s azido group is leveraged for synthetic versatility.
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